(E)-3-(2,6-difluorophenyl)-1-naphthalen-2-ylprop-2-en-1-one
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Overview
Description
(E)-3-(2,6-difluorophenyl)-1-naphthalen-2-ylprop-2-en-1-one is a synthetic organic compound belonging to the class of chalcones Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,6-difluorophenyl)-1-naphthalen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-difluorobenzaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,6-difluorophenyl)-1-naphthalen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
(E)-3-(2,6-difluorophenyl)-1-naphthalen-2-ylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, are of interest for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of (E)-3-(2,6-difluorophenyl)-1-naphthalen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the compound’s aromatic rings can participate in π-π interactions with biological macromolecules, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound is similar in structure but has a different substitution pattern on the aromatic rings.
2-Chloro-N’-[(E)-(2,6-difluorophenyl)methylene]benzohydrazide: Another compound with a similar core structure but different functional groups.
Uniqueness
(E)-3-(2,6-difluorophenyl)-1-naphthalen-2-ylprop-2-en-1-one is unique due to its combination of the naphthalene ring and the difluorophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-naphthalen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2O/c20-17-6-3-7-18(21)16(17)10-11-19(22)15-9-8-13-4-1-2-5-14(13)12-15/h1-12H/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEYOGMGOAIARW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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